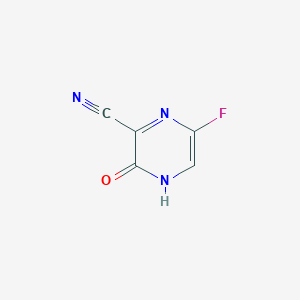

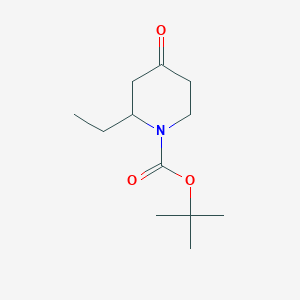

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Overview

Description

The research on pyrazine derivatives has been a topic of interest due to their potential applications in various fields. The papers provided discuss two different pyrazine compounds with distinct functionalities and applications.

Synthesis Analysis

In the first paper, a high-performance energetic material, 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine, was synthesized from 3,4-diaminofurazan (DAF) through a three-step process that includes a significant nucleophilic substitution reaction. This reaction was catalyzed by trisodium phosphate dodecahydrate, indicating the importance of catalysts in the synthesis of complex pyrazine derivatives .

The second paper describes the synthesis of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles through a one-pot reaction involving alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile. This method showcases the versatility of pyrazine synthesis, allowing for the introduction of various substituents to alter the compound's properties .

Molecular Structure Analysis

X-ray crystal structure analysis was performed on some derivatives of the pyrazine-2,3-dicarbonitriles, providing detailed insights into the molecular structure of these compounds. The precise arrangement of atoms within the crystal lattice can influence the physical and chemical properties of the material .

Chemical Reactions Analysis

The papers do not provide detailed information on the chemical reactions of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile specifically. However, the synthesis methods described for related pyrazine derivatives suggest that these compounds can participate in nucleophilic substitution reactions and can be functionalized through reactions with isocyanides and carbonyl chlorides .

Physical and Chemical Properties Analysis

The energetic material described in the first paper exhibits a higher crystal density than TNT, with melting-point and energetic properties approaching those of RDX. It also has a higher thermal stability and lower sensitivity towards impact and friction, which are crucial properties for energetic materials .

The pyrazine-2,3-dicarbonitriles synthesized in the second paper were characterized by their UV–Vis spectral features, with absorption peaks around 267, 303, and 373 nm. These properties are indicative of their potential use in fluorescence applications. Additionally, the antimicrobial activity of these compounds was assessed, suggesting their possible use in medical applications .

Scientific Research Applications

Application 1: Antiviral Drug Research

- Summary of the Application : “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” is used in the synthesis of Favipiravir , an antiviral drug that has been cited for action against RNA-viral infections of COVID-19 .

- Results or Outcomes : Favipiravir has been shown to suppress the replication of the Zaire Ebola virus and prevent a lethal outcome in 100% of the animals in a study . This suggests that “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” could play a crucial role in the development of effective treatments for viral diseases.

Application 2: Synthesis of Compound with Dicyclohexylamine

- Summary of the Application : “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” is used in the synthesis of a compound with dicyclohexylamine . This compound could potentially be used in various chemical reactions.

- Results or Outcomes : The outcomes of this synthesis were not specified in the sources I found .

Application 3: Synthesis of Compound with Dicyclohexylamine

- Summary of the Application : “6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile” is used in the synthesis of a compound with dicyclohexylamine . This compound could potentially be used in various chemical reactions.

- Results or Outcomes : The outcomes of this synthesis were not specified in the sources I found .

Safety And Hazards

The safety information available indicates that 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FN3O/c6-4-2-8-5(10)3(1-7)9-4/h2H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZHACRGZWYTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601232602 | |

| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile | |

CAS RN |

356783-31-8 | |

| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356783-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)

![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)

![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)